2-Hydroxybenzo(a)pyrene
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Overview
Description
2-Hydroxybenzo(a)pyrene is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxyl group attached to the benzo[a]pyrene structure, which consists of five fused benzene rings. It is primarily formed as a result of the incomplete combustion of organic matter and is found in various environmental pollutants such as automobile emissions, cigarette smoke, and charred foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzo(a)pyrene can be synthesized through several methods. One common approach involves the hydroxylation of benzo[a]pyrene using specific reagents and catalysts. For instance, the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene can be achieved using Mn-corrolazine as a catalyst, regulated by an oriented external electric field . This process involves a three-step mechanism: epoxidation, hydrogen transfer, and rearrangement.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory-scale synthesis typically involves controlled conditions to ensure safety and minimize exposure to the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to benzo[a]pyrene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of benzo[a]pyrene, each with distinct chemical and biological properties .
Scientific Research Applications
2-Hydroxybenzo(a)pyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its carcinogenic properties helps understand the mechanisms of cancer development.
Medicine: Studies focus on its role in inducing mutations and its potential use in developing cancer therapies.
Industry: It serves as a reference compound for monitoring environmental pollution and assessing the effectiveness of pollution control measures
Mechanism of Action
The mechanism of action of 2-Hydroxybenzo(a)pyrene involves its interaction with cellular components, leading to toxic effects. It primarily exerts its effects through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, it activates a cascade of events that result in oxidative stress, inflammation, and genetic toxicity. This pathway is crucial in mediating the compound’s carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxybenzo[a]pyrene
- 3-Hydroxybenzo[a]pyrene
- 11-Hydroxybenzo[a]pyrene
Comparison
2-Hydroxybenzo(a)pyrene is unique among its isomers due to its strong carcinogenic activity. While other hydroxylated derivatives like 1-, 3-, and 12-hydroxybenzo[a]pyrene are noncarcinogenic, and 11-hydroxybenzo[a]pyrene is weakly carcinogenic, this compound exhibits high carcinogenicity, making it a significant compound for studying cancer mechanisms .
Properties
CAS No. |
56892-30-9 |
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Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[a]pyren-2-ol |
InChI |
InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |
InChI Key |
KAXJMEFTXJWMLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Key on ui other cas no. |
56892-30-9 |
Synonyms |
2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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